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Fesoterodine-d7

Cat. No.: B13447501
M. Wt: 418.6 g/mol
InChI Key: DCCSDBARQIPTGU-UYZCRKHQSA-N
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Description

Context of Isotopic Labeling in Drug Discovery and Development

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, which has the same number of protons but a different number of neutrons. musechem.com This method is a cornerstone of pharmaceutical research, providing invaluable insights into a drug's journey through a biological system. musechem.comnih.gov Both stable isotopes, like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), and radioactive isotopes, such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), are utilized. musechem.comchemicalsknowledgehub.commetsol.com By incorporating these isotopic labels, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. musechem.comchemicalsknowledgehub.com This detailed understanding of a drug's behavior at the molecular level is critical for developing safe and effective medicines. musechem.comresearchgate.net

Rationale for Deuterium Substitution in Pharmaceutical Chemistry

Deuterium, a stable, non-radioactive isotope of hydrogen, has gained significant appreciation in medicinal chemistry. tandfonline.compharmaffiliates.com When a hydrogen atom in a drug molecule is replaced by deuterium, the fundamental chemical properties, size, and shape of the compound remain largely unchanged. wikipedia.orgassumption.edu However, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in This difference is the basis of the "kinetic isotope effect," which can lead to a slower rate of bond-breaking in metabolic reactions. wikipedia.orginformaticsjournals.co.in If the breaking of a C-H bond is a key step in a drug's metabolism, deuteration at that specific position can significantly alter its pharmacokinetic profile. tandfonline.cominformaticsjournals.co.innih.gov This strategy can potentially lead to improved metabolic stability, a longer half-life, and a more desirable safety profile by reducing the formation of toxic metabolites. nih.govjuniperpublishers.comclearsynthdeutero.com

One of the primary applications of deuterium substitution is to enhance a drug's metabolic stability. pharmaffiliates.comjuniperpublishers.comclearsynthdeutero.com By strategically replacing hydrogen with deuterium at sites vulnerable to metabolic attack by enzymes, the rate of metabolism can be slowed. informaticsjournals.co.injuniperpublishers.com This can lead to a longer biological half-life and prolonged drug action. informaticsjournals.co.in

Introducing deuterium into the fesoterodine (B1237170) molecule could potentially alter this metabolic pathway, providing a tool to investigate these processes. By slowing the metabolism of 5-HMT, deuteration could lead to more consistent plasma concentrations across different patient populations. tandfonline.comjuniperpublishers.com

Table 1: Pharmacokinetic Parameters of 5-HMT (Active Metabolite of Fesoterodine) After an 8 mg Oral Dose in Different CYP2D6 Metabolizer Types

ParameterExtensive Metabolizers (EM) (N=16)Poor Metabolizers (PM) (N=8)Fold-Increase (PM vs. EM)
Cmax (ng/mL) 3.986.90~1.7
AUC₀₋tz (ngh/mL) 45.388.7~2.0
tmax (h) 55No Change
t½ (h) 8.597.66No Significant Change
Data presented as median
Source: nih.govfda.govpfizermedicalinformation.com

The most common and established application for deuterated compounds like Fesoterodine-d7 is as internal standards in quantitative bioanalysis. pharmaffiliates.comscispace.comnih.gov Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to measure the concentration of drugs and their metabolites in biological samples like plasma or urine. nih.govresearchgate.netresearchgate.net

An internal standard is a compound with very similar physicochemical properties to the analyte being measured, which is added to samples at a known concentration before processing. scispace.comkcasbio.com Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards. nih.govkcasbio.com Because this compound is chemically almost identical to the non-labeled fesoterodine, it behaves the same way during sample extraction, handling, and the ionization process in the mass spectrometer. scispace.comacanthusresearch.com However, due to its higher mass, it can be distinguished from the unlabeled analyte by the detector. acanthusresearch.com

Using a deuterated internal standard corrects for potential variability in sample preparation and instrumental analysis, including matrix effects where other components in the sample can suppress or enhance the analyte's signal. kcasbio.com This normalization results in significantly more accurate, precise, and reliable quantification of the drug. scispace.comnih.gov Regulatory agencies highly recommend the use of SIL internal standards for bioanalytical methods supporting clinical trials. kcasbio.comtandfonline.com For instance, a validated LC-MS/MS method for the simultaneous determination of fesoterodine and its active metabolite in human plasma utilized their corresponding deuterated isotopologues (Fesoterodine-d14 and 5-HMT-d14) as internal standards. ijper.org

Advantages in Metabolic Stability Investigations

Overview of this compound's Role as a Research Tool

This compound serves as a specialized research tool primarily for analytical and metabolic investigations. synzeal.comaxios-research.com Its main role is as a high-purity internal standard for the accurate quantification of fesoterodine in biological matrices during pharmacokinetic studies. researchgate.netsynzeal.comresearchgate.net The use of this compound in this capacity enhances the robustness and reliability of bioanalytical data, which is crucial for drug development programs. kcasbio.com

Beyond its utility in bioanalysis, this compound is also a valuable compound for studying the metabolic pathways of fesoterodine. Researchers can use it to investigate the kinetic isotope effect on its conversion to the active metabolite, 5-HMT, and the subsequent metabolism of 5-HMT by CYP enzymes. These studies can provide deeper insights into the drug's disposition and inform the design of future drug candidates with potentially optimized metabolic profiles. juniperpublishers.comresearchgate.net

Table 2: Profile of the Research Compound this compound

PropertyDetail
Chemical Name (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl 2-(methyl-d3)propanoate-2,3,3,3-d4
Molecular Formula C₂₆H₃₀D₇NO₃
Primary Application Internal standard for bioanalytical method development, validation, and quality control (QC) in support of drug applications.
Source: synzeal.comsynzeal.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H37NO3 B13447501 Fesoterodine-d7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H37NO3

Molecular Weight

418.6 g/mol

IUPAC Name

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate

InChI

InChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1/i1D3,2D3,18D

InChI Key

DCCSDBARQIPTGU-UYZCRKHQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation of Fesoterodine D7

Synthetic Routes for Fesoterodine (B1237170) Precursors

The primary precursor for the synthesis of Fesoterodine, and by extension Fesoterodine-d7, is (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, also known as 5-hydroxymethyl tolterodine (B1663597). derpharmachemica.comresearchgate.net Numerous synthetic strategies have been developed to obtain this key intermediate, often involving multi-step sequences that begin with readily available starting materials.

One common approach involves a Friedel-Crafts alkylation. For instance, methyl-4-hydroxybenzoate can be reacted with 3-diisopropylamino-1-phenyl propanol (B110389) in the presence of methanesulfonic acid. researchgate.net The resulting ester is then reduced, typically using a powerful reducing agent like lithium aluminium hydride (LAH), to yield the desired hydroxymethyl phenol (B47542) derivative. researchgate.net

Another widely employed method starts with 4-hydroxy benzoic acid, which is reacted with N,N-diisopropyl-3-phenyl-prop-2-en-1-amine. derpharmachemica.com The intermediate acid is then treated with isobutyryl chloride, followed by reduction of the carboxylic acid group to the corresponding alcohol to furnish the precursor. derpharmachemica.com

Alternative routes have been explored starting from different materials. For example, some syntheses commence with 4-cyanophenol, which undergoes reaction with N,N-diisopropyl-3-phenyl prop-2-en-1-amine. derpharmachemica.com Yet another strategy utilizes the reaction of 4-(hydroxymethyl)phenol with trans-cinnamaldehyde, followed by reductive amination with diisopropylamine. researchgate.net A review of various synthetic approaches highlights that many pathways converge on the formation of 5-hydroxymethyl tolterodine as a central intermediate before the final esterification step. researchgate.net

A summary of common starting materials and key reaction types for the synthesis of the main precursor is provided in the table below.

Starting MaterialKey Reaction TypesReference
Methyl-4-hydroxybenzoateFriedel-Crafts alkylation, Reduction researchgate.net
4-Hydroxy benzoic acidMichael addition, Esterification, Reduction derpharmachemica.com
4-CyanophenolMichael addition, Reduction derpharmachemica.com
4-(Hydroxymethyl)phenolFriedel-Crafts alkylation, Reductive amination researchgate.net
5-Bromo-2-hydroxy-benzaldehydeBenzylation, Wittig-type reaction, Asymmetric reduction derpharmachemica.com

Deuterium (B1214612) Labeling Strategies for this compound Synthesis

The defining feature of this compound is the presence of seven deuterium atoms on the isobutyrate moiety. The chemical name, (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl 2-(methyl-d3)propanoate-2,3,3,3-d4, explicitly indicates the location of the deuterium labels. synzeal.com This necessitates the use of a deuterated acylating agent in the final step of the synthesis.

Site-Specific Deuteration Approaches

The synthesis of this compound is achieved by the esterification of the precursor, (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, with a deuterated form of isobutyryl chloride. Specifically, isobutyryl-d7 chloride is required. The preparation of this deuterated reagent is a critical step. One method for preparing deuterated isobutyryl chloride involves the reaction of deuterated isobutyric acid with a chlorinating agent. chemicalbook.com

Mechanisms of Deuterium Incorporation

The incorporation of deuterium into the isobutyryl group can be achieved through various methods. One approach is the use of deuterated starting materials for the synthesis of isobutyric acid. For instance, deuterated isobutyraldehyde (B47883) can be oxidized to form the corresponding deuterated carboxylic acid, which is then converted to the acid chloride. Another strategy involves hydrogen-deuterium exchange reactions on isobutyric acid or its derivatives in the presence of a suitable catalyst and a deuterium source, such as D2O. The final step in the synthesis of this compound is the acylation of the phenolic hydroxyl group of the precursor with the prepared isobutyryl-d7 chloride. This reaction is typically carried out in the presence of a base to facilitate the esterification. researchgate.net

Enantioselective Synthesis Considerations for Fesoterodine and its Deuterated Analogues

Fesoterodine possesses a single chiral center with an (R)-configuration. derpharmachemica.com Achieving high enantiomeric purity is crucial for the therapeutic efficacy of the non-deuterated drug and for the analytical accuracy of its deuterated analogue. The enantioselective synthesis of Fesoterodine and its deuterated counterparts is typically accomplished through the resolution of a racemic intermediate.

A common strategy involves the resolution of racemic 2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol or a precursor acid. researchgate.netgoogle.com This is often achieved by forming diastereomeric salts with a chiral resolving agent. Commonly used resolving agents include optically active acids such as O-acetyl mandelic acid or di-p-toluoyl-L-tartaric acid. derpharmachemica.comgoogle.com The diastereomeric salts can be separated by crystallization, and the desired enantiomer is then liberated.

Another approach to obtaining the enantiomerically pure precursor involves the use of a chiral auxiliary. For example, a chiral oxazolidinone can be used to direct the stereochemistry of a key bond-forming reaction, followed by the removal of the auxiliary. derpharmachemica.com More advanced methods, such as iridium-catalyzed asymmetric hydrogenation of a suitable prochiral alkene precursor, have also been reported for the synthesis of related 3,3-diarylpropyl amines with high enantioselectivity. acs.org

Impurity Profiling and Control during this compound Synthesis

The purity of this compound is critical for its use as an internal standard. The synthesis of Fesoterodine is known to generate several process-related impurities, which would also be potential impurities in the synthesis of its deuterated analogue. acs.orgeuropa.eupharmaffiliates.comtlcstandards.com

Common impurities include:

Tolterodine and Tolterodine isobutyrate: These can arise from incomplete hydroxymethylation of the starting material or from side reactions. acs.org

Diester impurity: This impurity, (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-isobutyroyloxymethyl-phenyl isobutyrate, can form if both the phenolic and benzylic hydroxyl groups are esterified.

Dehydroxy impurity: 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl phenyl isobutyrate can be formed due to over-reduction of a carboxylic acid intermediate. tlcstandards.com

Feso fumaric ester impurity: This can form during the salification with fumaric acid. researchgate.net

In the context of this compound synthesis, additional impurities may arise from the deuterated reagents. For instance, incomplete deuteration of the isobutyryl chloride would lead to the presence of Fesoterodine with fewer than seven deuterium atoms.

The control and analysis of these impurities are typically performed using chromatographic techniques. High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of Fesoterodine and quantifying its related substances. derpharmachemica.comresearchgate.net The European Pharmacopoeia describes the use of HPLC for impurity testing and chiral purity analysis by capillary electrophoresis. europa.eu Forced degradation studies are often conducted to identify potential degradation products and to ensure the stability-indicating nature of the analytical methods. derpharmachemica.com

A list of some known impurities and their potential origin is provided below.

Impurity NamePotential OriginReference
TolterodineIncomplete hydroxymethylation of a precursor acs.org
Tolterodine isobutyrateEsterification of tolterodine impurity acs.org
(R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-isobutyroyloxymethyl-phenyl isobutyrate (Diester)Esterification of both hydroxyl groups
2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl phenyl isobutyrate (Dehydroxy impurity)Over-reduction of a carboxylic acid intermediate tlcstandards.com
(2E)-4-[(3-(3-diisopropylamino-1-phenylpropyl)-4-(2-isobutyroyloxyphenyl)methoxy]-4-oxobut-2-enoic acid (Feso fumaric ester)Side reaction during fumarate (B1241708) salt formation researchgate.net
Isotopologues with <7 Deuterium atomsIncomplete deuteration of isobutyryl chloride-

Metabolic Pathway Elucidation and Deuterium Tracers in Preclinical Studies

Prodrug Hydrolysis Mechanisms to 5-Hydroxymethyl Tolterodine (B1663597) (5-HMT) by Esterases

Fesoterodine (B1237170) is pharmacologically inactive and functions as a prodrug. Its therapeutic activity is dependent on its rapid and extensive conversion to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). This primary metabolic step is a hydrolysis reaction, specifically the cleavage of the isobutyrate ester moiety.

The biotransformation is catalyzed by a class of ubiquitous and non-specific enzymes known as carboxylesterases (or simply esterases). These enzymes are highly abundant in blood plasma, the liver, the gastrointestinal tract, and other tissues, ensuring that the conversion of fesoterodine to 5-HMT occurs swiftly upon its entry into systemic circulation. The reaction is not dependent on the cytochrome P450 enzyme system.

In studies utilizing Fesoterodine-d7, the seven deuterium (B1214612) atoms are strategically placed on the N,N-diisopropyl groups, a chemically stable position that is not directly involved in the hydrolysis reaction. Consequently, this compound undergoes the same esterase-mediated hydrolysis as its non-deuterated counterpart, yielding the deuterated active metabolite, 5-hydroxymethyl tolterodine-d7 (5-HMT-d7), and non-labeled isobutyric acid. The preservation of the deuterium label on the active metabolite is critical for its role as a tracer in subsequent metabolic investigations.

The reaction can be summarized as: this compound + H₂O → [Mediated by non-specific esterases] → 5-Hydroxymethyl Tolterodine-d7 (5-HMT-d7) + Isobutyric Acid

This efficient, pre-systemic conversion means that studies on the further metabolism of the active compound are effectively studies on the biotransformation of 5-HMT.

Further Biotransformation of 5-Hydroxymethyl Tolterodine

Once formed, the active metabolite 5-HMT (or 5-HMT-d7 in tracer studies) is subject to further metabolism through several key pathways, primarily involving Phase I and Phase II enzyme systems.

The major routes for the clearance of 5-HMT are mediated by the cytochrome P450 (CYP) superfamily of enzymes, with two isoforms playing predominant roles: CYP2D6 and CYP3A4. These enzymes catalyze oxidative reactions that facilitate the excretion of the compound.

CYP2D6-Mediated Metabolism: This enzyme is primarily responsible for the oxidation of the 5-methyl group on the aromatic ring of 5-HMT to form a carboxylic acid metabolite. It also contributes to the N-dealkylation of one of the isopropyl groups. The activity of CYP2D6 is subject to well-known genetic polymorphisms, leading to different metabolic phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), which can be investigated using tracer compounds like 5-HMT-d7.

CYP3A4-Mediated Metabolism: CYP3A4 provides an alternative and significant pathway, primarily through N-dealkylation (N-deisopropylation) of the tertiary amine. This pathway is particularly important in individuals who are CYP2D6 poor metabolizers.

When 5-HMT-d7 is the substrate, these reactions produce deuterated metabolites. For instance, N-dealkylation by CYP3A4 would yield N-deisopropyl-5-HMT-d7, which retains a deuterium label, making it easily distinguishable in mass spectrometric analysis.

In addition to CYP-mediated oxidation, 5-HMT undergoes Phase II conjugation reactions. The primary alternative pathway is glucuronidation. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the attachment of a glucuronic acid moiety to the hydroxyl group of 5-HMT. This process forms a more water-soluble 5-HMT-glucuronide conjugate, which can be readily eliminated via urine and bile. In studies with 5-HMT-d7, this reaction produces the corresponding 5-HMT-d7-glucuronide, a major metabolite found in circulation and excreta.

The table below summarizes the key metabolic transformations of the active metabolite.

Table 1: Key Metabolic Pathways of 5-Hydroxymethyl Tolterodine (5-HMT)
PathwayEnzyme(s)Reaction TypeResulting Metabolite Class
OxidationCYP2D6Oxidation of aromatic methyl groupCarboxylic acid derivative
N-DealkylationCYP3A4, CYP2D6Removal of an isopropyl groupN-deisopropyl derivative
ConjugationUGTsGlucuronidation of the hydroxyl groupGlucuronide conjugate

Role of Cytochrome P450 Enzymes (CYP2D6, CYP3A4)

Identification and Characterization of Deuterated Metabolites of this compound

A primary application of this compound is in "metabolite identification" (Met-ID) studies. In a typical in vitro experiment, this compound is incubated with liver microsomes or hepatocytes. Samples are analyzed at various time points using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

The analytical strategy relies on detecting molecular ions corresponding to the deuterated parent compound and its metabolites. The mass difference between a metabolite and the parent tracer (5-HMT-d7) reveals the nature of the biotransformation. For example:

An increase of 16 Da (+O) indicates hydroxylation.

An increase of 176 Da (+C₆H₈O₆) indicates glucuronidation.

A decrease of 42 Da (-C₃H₆) indicates N-deisopropylation.

The presence of the d7-isotope cluster provides a unique signature that confirms the detected species originated from the administered this compound, eliminating ambiguity from endogenous or background signals. This allows for the creation of a comprehensive metabolic map.

Table 2: Hypothetical Data for Identification of Deuterated Metabolites from 5-HMT-d7
MetaboliteMetabolic ReactionMass Shift from 5-HMT-d7 (Da)Analytical Confirmation
5-HMT-d7(Primary Metabolite of this compound)0LC-MS/MS parent ion confirmed
Carboxylic Acid Metabolite-d7Oxidation (+O) and Dehydrogenation (-2H)+14Confirmed by HRMS accurate mass
N-deisopropyl-5-HMT-d7N-Dealkylation-42Confirmed by HRMS accurate mass
5-HMT-d7-glucuronideGlucuronide Conjugation+176Confirmed by HRMS accurate mass and fragmentation pattern

In Vitro Metabolic Stability and Enzyme Kinetics Studies

This compound and its primary metabolite, 5-HMT-d7, are essential reagents for conducting in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, such as metabolic stability assessments.

Metabolic stability assays are performed to predict the in vivo hepatic clearance of a compound. In this context, the stability of the active metabolite, 5-HMT, is of greater interest than the prodrug itself. The experiment involves incubating 5-HMT-d7 at a known concentration with liver microsomes (from human and preclinical species like rat, dog, and monkey) in the presence of the necessary cofactor, NADPH. The concentration of remaining 5-HMT-d7 is measured over time using LC-MS/MS.

The rate of disappearance is used to calculate key kinetic parameters:

Half-life (t½): The time required for 50% of the compound to be metabolized.

Intrinsic Clearance (Cl_int): A measure of the intrinsic metabolic capacity of the liver for the compound, calculated from the rate of metabolism.

These studies are crucial for inter-species scaling and predicting human pharmacokinetic properties from preclinical data. The use of 5-HMT-d7 ensures accurate quantification, as it can be easily resolved from any endogenous compounds in the complex microsomal matrix.

Table 3: Representative In Vitro Metabolic Stability Data for 5-HMT-d7 in Liver Microsomes
SpeciesHalf-life (t½, min)Intrinsic Clearance (Cl_int, µL/min/mg protein)Predicted Hepatic Clearance
Human4534.2Low to Intermediate
Rat1885.9High
Dog6224.8Low
Monkey (Cynomolgus)3840.6Intermediate

Hepatocyte Incubation Studies

Incubations with hepatocytes (liver cells) are a standard in vitro method to predict in vivo metabolism in the liver. While specific studies detailing the incubation of this compound in hepatocytes are not prevalent in publicly available literature, the metabolism of the non-labeled compound is well-documented and directly applicable.

Fesoterodine is rapidly and extensively hydrolyzed by nonspecific esterases to its primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT). drugs.comfda.govpfizermedicalinformation.comnih.gov This initial, rapid conversion is a key feature of its pharmacokinetic profile and is not dependent on the cytochrome P450 (CYP) enzyme system. researchgate.netnih.govtandfonline.comnih.gov

Subsequent metabolism of the active 5-HMT occurs in the liver. drugs.comfda.govpfizermedicalinformation.com Hepatocyte studies would confirm that 5-HMT is further metabolized into several inactive metabolites. The main pathways involve oxidation to a carboxy metabolite (SPM 5509), N-dealkylation to an N-desisopropyl metabolite (SPM 7789), and further oxidation to a carboxy-N-desisopropyl metabolite (SPM 7790). fda.govpfizermedicalinformation.comeuropa.eu These transformations are primarily mediated by CYP enzymes. fda.govpfizermedicalinformation.comeuropa.eu In such studies, this compound would be added to a culture of hepatocytes, and samples would be analyzed over time to identify and quantify the parent compound and the deuterated versions of its various metabolites.

Isolated Enzyme Investigations

To pinpoint the specific enzymes responsible for metabolism, researchers use isolated enzyme systems, such as human liver microsomes or recombinant CYP enzymes.

Esterases: Investigations confirm that the initial, critical activation of fesoterodine to 5-HMT is performed by nonspecific esterases found widely in plasma and tissues, not by CYP enzymes. wikipedia.orgresearchgate.netnih.govtandfonline.compfizermedicalinformation.comnih.govresearchgate.net This rapid hydrolysis is why fesoterodine itself is typically undetectable in plasma after oral administration. drugs.comfda.govpfizermedicalinformation.comresearchgate.net

Cytochrome P450 (CYP) Enzymes: Studies with isolated enzymes have identified two major CYP isoforms responsible for the further metabolism of the active metabolite, 5-HMT: CYP2D6 and CYP3A4. fda.govpfizermedicalinformation.comeuropa.eu

CYP2D6 is a major pathway for the oxidation of 5-HMT to the inactive carboxy metabolite (SPM 5509). fda.goveuropa.eu

CYP3A4 is primarily involved in the formation of the N-desisopropyl metabolite (SPM 7789). fda.goveuropa.eu

These two pathways operate in parallel, providing dual routes for the elimination of the active metabolite. researchgate.net It is noteworthy that even in individuals who are "poor metabolizers" due to low CYP2D6 activity, the formation of the carboxy metabolite still occurs, suggesting another enzyme can also catalyze this reaction. europa.eu

Table 1: Key Enzymes in Fesoterodine Metabolism

Parent Compound/Metabolite Metabolic Step Primary Enzymes Involved Resulting Metabolite
Fesoterodine Hydrolysis (Prodrug Activation) Nonspecific Esterases drugs.compfizermedicalinformation.comresearchgate.net 5-HMT (Active Metabolite) pfizermedicalinformation.com
5-HMT Oxidation CYP2D6 fda.goveuropa.eu Carboxy metabolite (SPM 5509) europa.eu

In Vivo Metabolic Fate in Preclinical Animal Models

The metabolic fate of fesoterodine has been studied in several preclinical animal species, including mice, rats, and dogs, often using radiolabeled compounds like [14C] fesoterodine to track distribution and excretion. europa.eu These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug before human trials.

Following oral administration in most animal models, fesoterodine is well-absorbed and rapidly converted to the active metabolite, 5-HMT, mirroring the process in humans. europa.euhpfb-dgpsa.ca Due to this rapid hydrolysis, the parent fesoterodine is generally not detected in the plasma of mice and rats. europa.eu The major circulating compound is 5-HMT. europa.eu The subsequent metabolism of 5-HMT via oxidation and N-dealkylation also proceeds in these species. europa.eu

Comparative Metabolism Across Species

While the general metabolic pathway of fesoterodine is similar across species, there are notable differences.

Rats: The rat is considered a less relevant model for human metabolism due to quantitative differences in how it processes the drug. europa.euhpfb-dgpsa.ca

Mice: The metabolic profile in mice is considered to be the most similar to that in humans. fda.gov

Dogs: Dogs exhibit a key difference in that the initial hydrolysis of fesoterodine is slower. europa.eu Consequently, both the parent drug (fesoterodine) and the active metabolite (5-HMT) can be detected in dog plasma. europa.eu In terms of excretion routes, dogs are also similar to humans, with elimination occurring primarily through urine. fda.gov

The major metabolites found in humans—the carboxy, carboxy-N-desisopropyl, and N-desisopropyl metabolites—are also adequately represented in the toxicity studies conducted in mice and dogs. fda.gov

Table 2: Comparative Bioavailability and Tmax of Fesoterodine's Active Metabolite in Preclinical Models

Species Oral Bioavailability (%) Time to Max Plasma Concentration (Tmax) Notes
Mouse 50% europa.eu ~0.5 hours europa.eu Metabolic profile is most similar to humans. fda.gov
Rat 14% europa.eu ~0.5 hours europa.eu Considered less relevant due to different metabolism. europa.eu

Investigation of Kinetic Isotope Effects on Metabolism

The use of deuterated drugs like this compound is rooted in the "kinetic isotope effect" (KIE). google.com A chemical bond involving deuterium (a C-D bond) is stronger and requires more energy to break than a corresponding bond with hydrogen (a C-H bond). google.com If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium at that specific position can slow down the reaction rate. google.com

This principle has significant implications for drug development:

Slowing Metabolism: By strategically placing deuterium on a part of the molecule susceptible to CYP450 oxidation, the rate of metabolic breakdown can be reduced. google.com

Altering Metabolite Profiles: This can lead to lower concentrations of certain metabolites and potentially increase the plasma concentration and half-life of the parent drug or its active metabolite. google.comjuniperpublishers.com

Tracer Studies: As a tracer, this compound is invaluable. In pharmacokinetic analyses, it is often used as an internal standard for the highly sensitive and accurate quantification of non-labeled fesoterodine and its metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). smw.chresearchgate.net

While specific studies detailing the KIE on the metabolism of this compound are not widely published, the rationale for its use is based on these established principles of drug metabolism. medchemexpress.comjuniperpublishers.com The deuterium substitution is intended to affect the pharmacokinetic profile, a strategy that has gained attention in modern drug development. medchemexpress.com

Advanced Analytical Method Development and Validation for Fesoterodine D7

Chromatographic Techniques for Quantitative and Qualitative Analysis

A range of chromatographic techniques has been developed and validated for the analysis of Fesoterodine (B1237170) and, by extension, for its deuterated analog, Fesoterodine-d7. These methods are designed for high sensitivity, specificity, and throughput, particularly for complex sample matrices like human plasma.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Fesoterodine and its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT), in biological samples. researchgate.netnih.gov In these assays, this compound is the preferred internal standard (IS) due to its similar chromatographic behavior and extraction recovery to the unlabeled analyte, which corrects for variations during sample processing and analysis. nih.govijper.org

Sensitive and selective LC-MS/MS methods have been validated for the simultaneous determination of Fesoterodine and 5-HMT in human plasma. biopharmaservices.com These methods often involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from plasma components. nih.govbiopharmaservices.com Chromatographic separation is typically achieved on a C18 or C8 reversed-phase column under isocratic or gradient elution conditions. biopharmaservices.comnih.gov The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM) to achieve high specificity and sensitivity. nih.govresearchgate.net For instance, a validated method achieved a lower limit of quantitation (LLOQ) of 0.01 ng/mL for both Fesoterodine and 5-HMT in human plasma. nih.gov

ParameterTypical Conditions
Instrumentation LC system coupled to a triple quadrupole mass spectrometer
Internal Standard This compound, Fesoterodine-d14
Column Reversed-phase (e.g., Kromasil C18, Luna C8) nih.govnih.gov
Mobile Phase Methanol (B129727) or Acetonitrile with an aqueous buffer (e.g., ammonium (B1175870) formate, formic acid) ijper.orgbiopharmaservices.com
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM)
LLOQ As low as 2.00 pg/mL for Fesoterodine and 50.00 pg/mL for 5-HMT biopharmaservices.com

High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is widely used for determining Fesoterodine content in bulk drug substances and pharmaceutical formulations, as well as for stability-indicating assays. derpharmachemica.comscispace.com These methods are crucial for quality control, capable of separating Fesoterodine from its impurities and degradation products. derpharmachemica.comresearchgate.net

A typical reversed-phase HPLC method might use a C18 column (e.g., Inertsil ODS-3V) with a mobile phase consisting of a buffer (like phosphate (B84403) or acetate) and an organic modifier such as methanol or acetonitrile. scispace.com Detection is commonly performed at a wavelength of around 210 nm or 220 nm. derpharmachemica.comscispace.com While these HPLC-UV methods are robust for assay and impurity testing of the drug product, they cannot distinguish between Fesoterodine and this compound. Therefore, HPLC with UV detection is not suitable for applications where this compound is used as an internal standard for the quantification of Fesoterodine. Its primary application remains in the context of LC-MS/MS.

ParameterTypical Conditions
Instrumentation HPLC system with UV/PDA detector
Column Reversed-phase C18 (e.g., Inertsil ODS-3V, Inert-sustain C-18) derpharmachemica.comscispace.com
Mobile Phase Isocratic or gradient mixture of aqueous buffer (e.g., phosphate) and organic solvent (e.g., Methanol, Acetonitrile) scispace.comderpharmachemica.com
Flow Rate 1.0 - 1.2 mL/min derpharmachemica.comscispace.com
Detection Wavelength 210 nm or 220 nm derpharmachemica.comscispace.com
Application Assay, impurity profiling, and stability studies of Fesoterodine drug substance and product. derpharmachemica.comscispace.com

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantitative estimation of Fesoterodine in bulk and pharmaceutical dosage forms. ejbps.com Methods have been developed that are based on measuring the absorbance of Fesoterodine in a solvent like distilled water at its wavelength of maximum absorbance (λmax), which has been identified at 210 nm. ejbps.com Another study reported a second-order derivative UV spectrophotometric method with a zero-crossing point at 228 nm to eliminate interference from excipients. chem-soc.si

These spectrophotometric methods are validated according to ICH guidelines and demonstrate good linearity, accuracy, and precision. ejbps.comchem-soc.si However, like HPLC-UV, UV spectrophotometry measures the chromophore of the molecule, which is identical for both Fesoterodine and this compound. Consequently, this technique cannot differentiate between the deuterated and non-deuterated forms and is unsuitable for bioanalytical studies involving this compound as an internal standard.

ParameterMethod 1 (Direct UV) ejbps.comMethod 2 (Derivative UV) chem-soc.si
Solvent Distilled WaterWater
Wavelength (λmax) 210 nm228 nm (zero-crossing)
Linearity Range 10 - 80 µg/mL2 - 24 µg/mL
Correlation Coefficient (r²) 0.99950.9999
Application Quantification of Fesoterodine in bulk drug and formulationsQuantification of Fesoterodine in tablets

High-Performance Liquid Chromatography (HPLC) Applications

Development and Validation of this compound as an Internal Standard

Stable isotope-labeled compounds are the gold standard for internal standards in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). lgcstandards.com this compound is ideally suited for this purpose in the quantification of Fesoterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), in biological matrices like plasma. medchemexpress.com The key advantage of using a deuterated internal standard is that it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, but is distinguishable by its higher mass. medchemexpress.com This ensures the highest possible accuracy and precision in quantification. medchemexpress.com

The development of a bioanalytical method using this compound involves optimizing the chromatographic conditions to achieve good separation and peak shape, and fine-tuning the mass spectrometer parameters for maximum sensitivity and specificity. The use of Multiple Reaction Monitoring (MRM) is standard, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. medchemexpress.com

Bioanalytical Method Validation Guidelines (e.g., ICH)

For a bioanalytical method to be considered reliable for supporting regulatory submissions, it must be rigorously validated according to international guidelines, such as the International Council for Harmonisation (ICH) M10 guideline. synzeal.com This ensures the method is suitable for its intended purpose. synzeal.com Validation involves assessing several key parameters to demonstrate the method's performance. Although specific validation reports for methods using this compound are not publicly available, the validation process follows a standardized protocol. Studies on Fesoterodine and its metabolites consistently report validation according to ICH guidelines.

The table below summarizes the typical parameters evaluated during method validation as per ICH M10 guidelines.

Validation Parameter Description Typical ICH M10 Acceptance Criteria for LC-MS/MS
Specificity & Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard in blank biological matrix.
Linearity & Range The ability to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.At least 6 non-zero calibrators; r² ≥ 0.98 is generally expected. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy The closeness of the determined value to the nominal or known true value.The mean concentration should be within ±15% of the nominal value for QC samples (±20% at the Lower Limit of Quantification, LLOQ).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.The coefficient of variation (%CV) should not exceed 15% for QC samples (20% at LLOQ).
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The matrix factor should be evaluated to ensure precision is within acceptable limits.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte stability should be demonstrated under various conditions (e.g., freeze-thaw, bench-top, long-term storage). Analyte concentration should be within ±15% of the initial concentration.

This table presents a summary of ICH M10 guidelines. Specific acceptance criteria can vary based on the analyte and study type.

Stress Testing and Forced Degradation Studies for Analytical Stability

Forced degradation, or stress testing, is essential to establish the stability-indicating properties of an analytical method. These studies involve subjecting the drug substance to harsh conditions to accelerate its decomposition. While specific forced degradation data for this compound is not available, studies on Fesoterodine Fumarate (B1241708) reveal its degradation profile. The degradation pathways are expected to be identical for this compound, as the deuterium (B1214612) labeling on the isobutyrate moiety does not typically affect the main sites of hydrolysis or oxidation. The results are crucial for identifying potential degradants and ensuring the analytical method can separate these from the parent compound.

Acidic and Basic Hydrolysis

Fesoterodine is susceptible to hydrolysis under both acidic and basic conditions, primarily involving the cleavage of the ester bond. This hydrolysis yields the active metabolite, 5-hydroxymethyl tolterodine (Impurity-A), and isobutyric acid. Studies show that degradation is significantly faster under basic conditions compared to acidic conditions.

Oxidative Degradation

Oxidative stress is another key degradation pathway for Fesoterodine. Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of various degradation products, including N-oxides and other oxidized species.

The table below summarizes findings from a forced degradation study on Fesoterodine Fumarate, which informs the expected stability of this compound.

Stress Condition Conditions Applied Degradation Observed Major Degradation Product
Acidic Hydrolysis 0.1N HCl at 80°C for 30 minutesSignificant DegradationImpurity-A (5-HMT)
Basic Hydrolysis 0.1N NaOH at ambient temperature for 5 minutesSignificant DegradationImpurity-A (5-HMT)
Oxidative Degradation 10% H₂O₂ at 80°C for 30 minutesSignificant DegradationNot specified, but different from hydrolysis product

Data adapted from a stability-indicating HPLC method development study for Fesoterodine Fumarate. These studies confirm that analytical methods must be capable of resolving Fesoterodine from its primary hydrolytic and oxidative degradants to be considered stability-indicating.

Photolytic and Thermal Decomposition

The stability of a pharmaceutical compound under various environmental conditions is a critical factor in ensuring its quality, efficacy, and safety. For isotopically labeled compounds such as this compound, understanding their degradation profiles under photolytic and thermal stress is essential for the development of robust analytical methods and for predicting their shelf-life. While direct and extensive studies on the forced degradation of this compound are not widely available in peer-reviewed literature, a scientifically sound understanding of its decomposition can be derived from the comprehensive stress degradation studies performed on its non-deuterated analogue, Fesoterodine. synzeal.comscispace.comderpharmachemica.comnih.govresearchgate.netresearchgate.net This, combined with established principles of kinetic isotope effects (KIE), allows for an informed analysis of the photolytic and thermal decomposition of this compound. acs.orgjst.go.jpscispace.comrsc.orgaip.orgtandfonline.comnih.govcdnsciencepub.comacs.org

General Principles of Deuteration and Stability

The replacement of hydrogen with its heavier, stable isotope deuterium can influence the stability of a molecule. resolvemass.ca The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to a lower zero-point energy. tandfonline.com This increased bond strength often results in a kinetic isotope effect, where the rate of reactions involving the cleavage of a C-D bond is slower than that of a C-H bond. acs.org Consequently, deuterated compounds can exhibit enhanced resistance to both thermal and photolytic degradation, a phenomenon that has been observed in various organic molecules. rsc.orgtandfonline.comresolvemass.ca

Photolytic Decomposition of Fesoterodine and Inferred Behavior of this compound

Forced degradation studies on Fesoterodine have been conducted under various photolytic conditions, including exposure to UV-A (320–400 nm) and UV-C (100–280 nm) light, as well as broad-spectrum light sources as per ICH Q1B guidelines. scispace.comderpharmachemica.com These studies indicate that while Fesoterodine is relatively stable under certain light conditions, significant degradation does not occur under standard photolytic stress (e.g., 1.2 million lux hours). scispace.comrsc.org However, some studies have noted its lability under specific UV light exposure. researchgate.net

The primary degradation pathway for many pharmaceutical compounds under photolysis involves the cleavage of labile bonds or the photo-oxidation of susceptible functional groups. For Fesoterodine, potential sites for photolytic attack include the ester linkage and the benzylic C-H bond.

Given that this compound is deuterated on the isobutyryl moiety, it is plausible that the rate of any photolytic degradation pathway involving the cleavage of these C-D bonds would be slower compared to the non-deuterated compound. The photolytic stability of this compound is therefore expected to be comparable to or slightly greater than that of Fesoterodine, particularly if the degradation mechanism involves the isobutyryl group.

Interactive Data Table: Photolytic Stability Conditions for Fesoterodine

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Thermal Decomposition of Fesoterodine and Inferred Behavior of this compound

Thermal degradation studies of Fesoterodine have been carried out at elevated temperatures, such as 60°C for 10 days and 80°C for 7 days. scispace.comderpharmachemica.com The results generally indicate that Fesoterodine is relatively stable under these thermal stress conditions, with no significant degradation being reported. scispace.comrsc.org

The potential sites for thermal degradation would likely be the ester group, which could undergo hydrolysis at elevated temperatures, especially in the presence of moisture. The ether linkage and the aliphatic side chain could also be susceptible to thermal cleavage under more extreme conditions.

For this compound, the deuteration of the isobutyryl group would likely enhance its thermal stability if the degradation pathway involves this part of the molecule. The stronger C-D bonds would require more energy to break, thus increasing the activation energy for thermal decomposition. tandfonline.com This suggests that this compound would exhibit at least the same, if not slightly better, thermal stability as its non-deuterated counterpart.

Interactive Data Table: Thermal Stability Conditions for Fesoterodine

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Identified Degradation Products of Fesoterodine

While specific degradation studies on this compound are lacking, the degradation products are expected to be analogous to those identified for Fesoterodine. The primary degradation product of Fesoterodine is its active metabolite, (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, which results from the hydrolysis of the isobutyrate ester. Other degradation products identified under various stress conditions include impurities arising from oxidation and hydrolysis. synzeal.comnih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Fesoterodine D7

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Preclinical ADME studies are crucial for understanding the disposition of a drug candidate within an organism. For fesoterodine (B1237170), these studies have been conducted in various animal models to characterize its pharmacokinetic profile.

In Vivo Pharmacokinetic Profiling in Non-Human Species

Following oral administration, fesoterodine is rapidly and extensively hydrolyzed by nonspecific esterases to its primary active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). nih.govresearchgate.netnih.gov This conversion is a key feature of its pharmacokinetics and is not dependent on the cytochrome P450 (CYP) enzyme system. nih.gov The systemic exposure to 5-HMT, as measured by the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC), increases proportionally with the dose of fesoterodine in both extensive and poor CYP2D6 metabolizers. nih.govresearchgate.net

In healthy volunteers, the mean Cmax and AUC of 5-HMT are approximately twice as high in poor metabolizers of CYP2D6 compared to extensive metabolizers. nih.govresearchgate.net However, the time to reach Cmax (Tmax), which is about 5 hours, and the terminal half-life of approximately 7 hours, are not significantly affected by CYP2D6 status. nih.govresearchgate.netpfizermedicalinformation.com

Tissue Distribution Analysis using Labeled Compounds

Studies using radiolabeled [14C] fesoterodine have been conducted in mice, rats, and dogs to understand its distribution. europa.eu In mice and rats, fesoterodine and its metabolites are widely distributed throughout the body. europa.eu The highest concentrations of radioactivity were found in organs involved in drug elimination, such as the liver and kidneys. europa.eu Notably, there was no specific affinity or accumulation in any particular organ or tissue. europa.eu In dogs, the distribution of radioactivity is less widespread, with the highest concentrations detected in the intestinal tract. europa.eu A minor accumulation has been observed in the skin and eyes of dogs. europa.eu The plasma protein binding of the active metabolite is low, around 50%, and it primarily binds to albumin and alpha-1-acid glycoprotein. pfizermedicalinformation.comfda.gov

Excretion Pathways and Mass Balance Studies

The excretion of fesoterodine and its metabolites occurs through both renal and fecal routes, with significant species-specific differences. europa.eu In humans, approximately 70% of an oral dose of fesoterodine is recovered in the urine, with the remaining portion excreted in the feces. europa.euhres.ca The primary metabolites found in urine are the active metabolite (5-HMT), the carboxy metabolite, the carboxy-N-desisopropyl metabolite, and the N-desisopropyl metabolite. hres.ca

In dogs, the majority of the administered radioactivity (60-67%) is excreted in the urine. europa.eu In contrast, fecal excretion is the major route of elimination in rats. europa.eu In mice, both urinary and fecal excretion are significant pathways. europa.eu

Species-Specific Pharmacokinetic Differences

Significant species-specific differences in the pharmacokinetics of fesoterodine have been observed. Fesoterodine is rapidly hydrolyzed to its active metabolite, 5-HMT, in humans, rabbits, and mice, with a slower rate of hydrolysis in dogs and an even slower rate in rats. europa.eu Consequently, in most species, only 5-HMT is detected in plasma. europa.eu However, in dogs, both fesoterodine and 5-HMT can be measured. europa.eu

The systemic exposure to fesoterodine and its metabolites exhibits non-linear kinetics in some species. In dogs, there is a more than dose-proportional increase in the plasma concentrations of both fesoterodine and 5-HMT. europa.eu A similar non-linear relationship is observed for 5-HMT in mice. europa.eu

In Vitro and In Vivo Pharmacodynamic Studies in Preclinical Models (Mechanistic Focus)

The pharmacodynamic effects of fesoterodine are primarily mediated through its active metabolite, 5-HMT, which acts as a competitive antagonist at muscarinic receptors.

Muscarinic Receptor Binding and Antagonism Mechanisms

In vitro studies have demonstrated that 5-HMT is a potent and non-subtype selective competitive antagonist of all five human muscarinic receptor subtypes (M1-M5). nih.gov Fesoterodine itself also binds to these receptors but with a significantly lower affinity than its active metabolite. europa.eunih.gov The binding affinity of 5-HMT is comparable to that of other established muscarinic antagonists like tolterodine, oxybutynin, and atropine (B194438). europa.eu

The antagonistic activity of fesoterodine and 5-HMT has been confirmed in functional in vitro studies using isolated rat bladder strips. nih.gov Both compounds effectively inhibit contractions induced by carbachol (B1668302) and electrical field stimulation. nih.gov The potency of fesoterodine in these assays is enhanced in the presence of an esterase inhibitor, confirming that its activity is partly due to its conversion to the more potent 5-HMT by tissue enzymes. nih.gov

In vivo studies in rats have shown that both fesoterodine and 5-HMT, at low doses, reduce micturition pressure and increase bladder capacity and the interval between contractions, which is consistent with a muscarinic antagonist profile. nih.gov

Compound/MetaboliteSpeciesKey Pharmacokinetic/Pharmacodynamic Finding
FesoterodineHuman, Rabbit, MouseRapidly hydrolyzed to active metabolite 5-HMT. europa.eu
FesoterodineDogSlower hydrolysis; both fesoterodine and 5-HMT detectable in plasma. europa.eu
FesoterodineRatVery slow hydrolysis to 5-HMT. europa.eu
5-HMTHumanHigher exposure in CYP2D6 poor metabolizers. nih.govresearchgate.net
[14C] FesoterodineMouse, RatWide tissue distribution, highest levels in excretory organs. europa.eu
[14C] FesoterodineDogLess wide distribution, highest levels in the intestinal tract. europa.eu
5-HMTIn vitroPotent, non-selective antagonist of M1-M5 muscarinic receptors. nih.gov

Isolated Organ Bath Studies (e.g., Bladder Strips)

In preclinical assessments, the functional antimuscarinic activity of fesoterodine and its primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT), also known as SPM 7605, has been demonstrated through in vitro isolated organ bath studies. These experiments are crucial for characterizing the direct pharmacological action of a compound on target tissues, such as the urinary bladder.

In studies using isolated rat bladder strips, both fesoterodine and SPM 7605 demonstrated concentration-dependent inhibition of contractions induced by electrical field stimulation (EFS). europa.eunih.gov The potency of both compounds was found to be comparable to that of other established antimuscarinic agents like atropine and oxybutynin. nih.gov Similarly, when contractions were induced by the cholinergic agonist carbachol, fesoterodine and SPM 7605 caused a rightward shift in the concentration-response curve without depressing the maximum response, which is characteristic of competitive antagonism. nih.gov

Further investigation revealed that part of fesoterodine's activity in these tissue preparations is due to its metabolic conversion to the more potent SPM 7605 by tissue esterases. nih.gov When the esterase inhibitor neostigmine (B1678181) was introduced, the concentration-response curve for fesoterodine shifted to the right, indicating reduced potency and confirming that local metabolism contributes to its observed effect. nih.gov SPM 7605 itself exhibited high affinity and potent antagonism at all five human muscarinic receptor subtypes (M1-M5). europa.eunih.gov

The table below summarizes the comparative inhibitory concentrations from these organ bath studies.

CompoundConcentration for Maximum Inhibition (EFS-induced contractions)
Fesoterodine0.1 µM europa.eu
SPM 76050.1 µM europa.eu
Tolterodine0.3 µM europa.eu
Oxybutynin0.1 µM europa.eu
Atropine0.1 µM europa.eu

This interactive table provides data on the concentrations at which various compounds achieved maximum inhibition of electrical field stimulation-induced contractions in isolated bladder strips.

Preclinical Efficacy Models (e.g., Micturition Studies in Rodents and Feline Models)

The in vivo efficacy of fesoterodine and its active metabolite, SPM 7605, has been evaluated in established animal models of bladder function, including cystometry studies in rats and investigations in cats. These models allow for the assessment of the drug's effect on urodynamic parameters in a living organism.

In conscious female Sprague-Dawley rats, intravenous administration of both fesoterodine and SPM 7605 demonstrated significant effects on micturition. nih.gov At low doses (0.01 mg/kg), the compounds effectively reduced micturition pressure while increasing both bladder capacity and the intercontraction interval. europa.eunih.gov Notably, these therapeutic effects were achieved without an increase in residual urine volume. nih.gov

In feline models, SPM 7605 was shown to dose-dependently inhibit acetylcholine-induced contractions of the bladder, with an ID50 (the dose causing 50% inhibition) of 5.1 µg/kg. europa.eu The same study also investigated the effect on salivation, another process mediated by muscarinic receptors. SPM 7605 dose-dependently inhibited electrically stimulated salivation, with an ID50 of 13.7 µg/kg, providing insights into the compound's tissue selectivity profile. europa.eu

The table below details key findings from these preclinical efficacy studies.

Animal ModelCompoundKey Findings
Rat (Cystometry)Fesoterodine (0.01 mg/kg, i.v.)Reduced micturition pressure, increased bladder capacity and intercontraction intervals. europa.eunih.gov
Rat (Cystometry)SPM 7605 (0.01 mg/kg, i.v.)Reduced micturition pressure, increased bladder capacity and intercontraction intervals. europa.eunih.gov
CatSPM 7605Dose-dependently inhibited acetylcholine-induced bladder contractions (ID50: 5.1 µg/kg). europa.eu
CatSPM 7605Dose-dependently inhibited electrically stimulated salivation (ID50: 13.7 µg/kg). europa.eu

This interactive table summarizes the primary outcomes observed in preclinical micturition studies in rodent and feline models.

Influence of Genetic Polymorphisms on Preclinical Pharmacokinetics and Metabolism (e.g., CYP2D6 status in animal models)

The metabolism of fesoterodine's active metabolite, 5-HMT, is significantly influenced by the cytochrome P450 enzyme system, particularly the CYP2D6 and CYP3A4 isoenzymes. nih.govnih.gov The genetic polymorphism of CYP2D6 is a key determinant of the pharmacokinetic profile of 5-HMT. mdpi.com While fesoterodine itself is converted to 5-HMT by ubiquitous esterases, independent of CYP enzymes, the subsequent elimination of 5-HMT is dependent on these pathways. researchgate.netsmw.ch

In clinical and preclinical studies, subjects are often categorized based on their CYP2D6 genotype into poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). mdpi.com This classification is critical in preclinical animal models to predict pharmacokinetic variability in humans. Studies have shown that in CYP2D6 poor metabolizers, the mean maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) for 5-HMT are approximately two-fold higher than in extensive metabolizers. nih.gov

Pharmacokinetic Parameter (for 5-HMT)Influence of CYP2D6 Poor Metabolizer (PM) Status vs. Extensive Metabolizer (EM) Status
Cmax (Maximum Plasma Concentration)Approximately 2-fold higher in PMs. nih.gov
AUC (Area Under the Curve)Approximately 2-fold higher in PMs. nih.gov
tmax (Time to Cmax)No significant effect. nih.gov
t1/2 (Half-life)No significant effect. nih.gov

This interactive table outlines the impact of CYP2D6 genetic polymorphism on the key pharmacokinetic parameters of 5-HMT, the active metabolite of fesoterodine.

Mechanistic Investigations of Drug-Drug Interactions at the Enzymatic Level

Mechanistic studies investigating drug-drug interactions (DDIs) for fesoterodine focus on the enzymatic pathways responsible for the metabolism of its active metabolite, 5-HMT, namely CYP3A4 and CYP2D6. nih.gov Fesoterodine-d7, as a stable isotope-labeled tracer, is instrumental in precisely quantifying these interactions in pharmacokinetic studies.

The co-administration of fesoterodine with potent inhibitors or inducers of these enzymes can significantly alter the plasma concentration of 5-HMT. For instance, when fesoterodine is administered with a strong CYP3A4 inhibitor like ketoconazole, the Cmax and AUC of 5-HMT can more than double. nih.gov This effect is observed in both CYP2D6 extensive and poor metabolizers, highlighting the significant role of CYP3A4 in 5-HMT clearance. nih.gov

Conversely, co-administration with a potent CYP3A4 inducer, such as rifampicin, leads to a substantial decrease in 5-HMT exposure. nih.gov Studies have shown that Cmax and AUC values can decrease by approximately 70-80% in the presence of rifampicin. nih.gov

Interactions involving CYP2D6 have also been characterized. Mirabegron, a moderate CYP2D6 inhibitor, has been predicted through physiologically based pharmacokinetic (PBPK) modeling to cause a modest increase (around 20%) in 5-HMT exposure, an interaction not considered to be clinically significant. nih.gov Other drugs that are inhibitors of CYP2D6, such as certain antidepressants, may also alter the pharmacokinetics of 5-HMT. smw.ch These mechanistic investigations are vital for understanding the potential for DDIs at the enzymatic level.

Co-administered DrugMechanismEffect on 5-HMT Exposure (Cmax and AUC)
KetoconazolePotent CYP3A4 Inhibitor nih.gov~2.0 to 2.5-fold increase nih.gov
RifampicinPotent CYP3A4 Inducer nih.gov~70% to 80% decrease nih.gov
MirabegronModerate CYP2D6 Inhibitor nih.gov~1.2-fold increase (predicted) nih.gov

This interactive table summarizes the impact of potent enzyme inhibitors and inducers on the systemic exposure of 5-HMT.

Advanced Research Applications and Future Directions for Fesoterodine D7

Application of Deuterated Compounds in Mechanistic Pharmacology Research

The use of deuterated compounds like Fesoterodine-d7 is a cornerstone of modern mechanistic pharmacology. The substitution of hydrogen with deuterium (B1214612), a heavier isotope, creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). scispace.com

Fesoterodine (B1237170) is a prodrug that is rapidly hydrolyzed by non-specific esterases to its primary active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). smw.cheuropa.eu This active metabolite is then further metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4. fda.govnih.gov By using this compound, researchers can investigate these metabolic pathways with greater precision.

The KIE introduced by deuteration can help:

Elucidate Metabolic Pathways: By strategically placing deuterium atoms on different parts of the molecule, scientists can determine which sites are most susceptible to metabolism. A slowdown in the formation of a particular metabolite when a site is deuterated provides strong evidence that this site is a primary point of metabolic attack.

Study Metabolic Switching: Deuteration at a primary metabolic site can sometimes lead to an increase in metabolism at a secondary site, a process known as metabolic switching. nih.gov this compound allows for the precise study of this phenomenon, providing a more complete picture of the drug's biotransformation.

These mechanistic insights are invaluable for understanding drug-drug interactions, predicting metabolic profiles in different patient populations (e.g., poor vs. extensive metabolizers), and designing new chemical entities with improved pharmacokinetic properties. fda.gov

Utilization in Methodological Advancements for Therapeutic Drug Monitoring Research

Therapeutic Drug Monitoring (TDM) is essential for optimizing drug efficacy and minimizing toxicity by maintaining drug concentrations within a target therapeutic range. lgcstandards.com this compound is explicitly designed and used as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of fesoterodine and its active metabolite, 5-HMT, in biological samples. synzeal.comsynzeal.comwuxiapptec.com

In analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for accurate and precise quantification. nih.govscispace.com this compound is the ideal internal standard for fesoterodine analysis for several reasons:

Chemical and Physical Similarity: It shares nearly identical chemical and physical properties with the non-labeled analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization. clearsynth.com

Distinct Mass: Its higher molecular weight allows it to be clearly distinguished from the unlabeled drug by the mass spectrometer. nih.gov

Correction for Variability: It effectively compensates for variations in sample preparation (e.g., extraction recovery) and for matrix effects—the suppression or enhancement of the analyte's signal by other components in the biological sample. kcasbio.commdpi.com

The use of this compound allows for the development of highly robust and reliable bioanalytical methods, which are fundamental to TDM. synzeal.commdpi.com These advanced methods enable clinicians and researchers to accurately measure drug levels in patients, leading to more personalized and effective treatment strategies.

Role in Biomarker Discovery and Validation Methodologies

Biomarkers are measurable indicators of a biological state or condition and are critical for diagnosing diseases, monitoring disease progression, and assessing therapeutic responses. nih.gov The validation of a potential biomarker requires a highly accurate and reproducible analytical method to ensure that the measurements are reliable. lgcstandards.comdrug-dev.comresearchgate.net

While this compound is not a biomarker itself, it plays a critical enabling role in biomarker validation methodologies. If a metabolite of fesoterodine or a downstream endogenous molecule affected by the drug's activity were to be identified as a potential biomarker for treatment efficacy or patient stratification, this compound would be indispensable for validating the assay.

The role of a deuterated standard like this compound in this context includes:

Ensuring Assay Accuracy: As a SIL-IS, it is the gold standard for quantitative mass spectrometry, ensuring the accuracy of biomarker concentration measurements in complex biological matrices like plasma or urine. nih.govkcasbio.com

Facilitating Method Validation: Regulatory bodies require rigorous validation of biomarker assays used in clinical trials. researchgate.net The use of a proper internal standard like this compound is a key component of this validation, demonstrating the method's precision, accuracy, and robustness. mdpi.com

Supporting Clinical Utility: For a biomarker to be clinically useful, the assay must be reliable. nih.govrasayanjournal.co.in By ensuring the analytical validity of the measurement, deuterated standards help build the foundation for establishing the clinical validity and utility of new biomarkers. nih.gov

Integration with Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational tool that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. rasayanjournal.co.inresearchgate.net These models are increasingly used in drug development to predict human pharmacokinetics, design clinical trials, and assess drug-drug interaction potential. drug-dev.com

The predictive power of a PBPK model is highly dependent on the quality of the input parameters. This is where data from studies using this compound become crucial.

Refining Metabolic Parameters: By enabling precise measurement of metabolic rates and pathway-specific clearance, this compound helps generate accurate parameters for the enzymes responsible for its metabolism (e.g., esterases, CYP2D6, CYP3A4). fda.gov This information is fed into the PBPK model to better simulate the drug's elimination.

Improving Model Validation: PBPK models for fesoterodine have been developed to describe its dose-response relationship and to simulate its effects in specific populations, such as pediatric patients. fda.gov Data from clinical studies that use this compound as an internal standard to generate concentration-time data for the active metabolite, 5-HMT, are used to build and validate these models, ensuring they accurately reflect in vivo processes.

Simulating Complex Scenarios: Once validated with high-quality data, PBPK models can be used to explore scenarios that are difficult to study clinically, such as the impact of genetic polymorphisms (e.g., CYP2D6 poor vs. extensive metabolizers) or co-administration with interacting drugs. fda.govnih.gov

The integration of precise empirical data from this compound studies enhances the mechanistic basis and predictive accuracy of PBPK models for fesoterodine.

Emerging Technologies for this compound Analysis and Study

The analysis of this compound and its unlabeled counterpart benefits from continuous advancements in analytical technology. While standard High-Performance Liquid Chromatography (HPLC) is used, more sophisticated methods offer greater performance. scispace.comnih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the predominant advanced technology for this purpose. scispace.comresearchgate.net This technique offers exceptional sensitivity and specificity, allowing for the detection of very low concentrations of the drug and its metabolites in complex biological fluids. The use of this compound as an internal standard is integral to high-quality LC-MS/MS analysis. smw.ch

Emerging trends that enhance the study of this compound include:

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particles, leading to faster analysis times, higher resolution, and improved sensitivity compared to conventional HPLC.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers provide highly accurate mass measurements. This capability can help in the structural elucidation of previously unknown metabolites and offers an additional layer of specificity in quantitative analysis, complementing the use of deuterated standards.

Monolithic Columns: As described in one study, the use of a monolithic column for fesoterodine analysis allowed for a very rapid chromatographic separation (under 2.5 minutes), making it suitable for high-throughput analysis without sacrificing separation efficiency. researchgate.net

These technologies, powered by the precision afforded by stable isotope-labeled standards like this compound, are pushing the boundaries of bioanalytical science, enabling more detailed and efficient research into the pharmacology of fesoterodine.

Considerations for Interspecies Translational Research in Drug Development

Translating drug data from preclinical animal models to humans is a critical and challenging step in drug development. Significant interspecies differences in drug metabolism can lead to unexpected pharmacokinetic profiles and efficacy or toxicity outcomes in humans. Fesoterodine metabolism, for instance, shows notable differences across species; it is metabolized differently in rats compared to mice, dogs, and humans. europa.eu

This compound is a valuable tool for addressing these translational challenges.

Mapping Interspecies Metabolic Differences: By administering this compound to different preclinical species (e.g., mouse, rat, dog) and to humans, researchers can quantitatively compare the formation of various metabolites. europa.eu This allows for a direct comparison of the activity of metabolic pathways (e.g., hydrolysis by esterases, oxidation by CYPs) across species.

Identifying Relevant Animal Models: Understanding which animal species' metabolic profile most closely resembles that of humans is crucial for selecting the most appropriate model for efficacy and safety studies. europa.eu For fesoterodine, the mouse and dog are considered more relevant models than the rat due to metabolic similarities to humans.

Improving Allometric Scaling and PBPK Models: Data on interspecies metabolic differences gathered using this compound can be used to refine allometric scaling approaches and to build more robust cross-species PBPK models. These models can then provide more accurate predictions of human pharmacokinetics based on animal data.

By facilitating a deeper understanding of species-specific drug handling, this compound helps bridge the translational gap, reducing uncertainty in the transition from preclinical to clinical development.

Q & A

Basic Research Questions

Q. What validated chromatographic parameters are recommended for quantifying Fesoterodine-d7 in biological matrices using LC-MS/MS?

  • Methodological Answer : Optimal parameters include a reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.7 µm particles), mobile phase comprising 0.1% formic acid in water (A) and acetonitrile (B), and electrospray ionization (ESI) in positive mode. Gradient elution (e.g., 5–95% B over 5 min) enhances peak resolution. Calibration curves should be validated for linearity (R² > 0.99) across physiologically relevant concentrations (0.1–100 ng/mL) .

Q. How should researchers validate this compound as an internal standard in pharmacokinetic studies?

  • Methodological Answer : Validation requires assessing (1) ion suppression/enhancement via post-column infusion experiments, (2) recovery (>85%) using spiked matrix samples, and (3) precision (CV < 15%) across intra- and inter-day replicates. Cross-validate against non-deuterated Fesoterodine to confirm isotopic purity and absence of interference .

Q. What are the critical storage conditions to ensure this compound stability in long-term studies?

  • Methodological Answer : Store stock solutions in amber vials at −80°C to prevent photodegradation and thermal hydrolysis. For short-term stability, validate room-temperature integrity over 24 hours in biological matrices (e.g., plasma) with antioxidants like 0.1% ascorbic acid. Include freeze-thaw cycle tests (≥3 cycles) to confirm robustness .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability profiles of this compound under varying pH conditions?

  • Methodological Answer : Conduct controlled stability studies across a pH range (1–10) using buffered solutions (e.g., phosphate, acetate). Monitor degradation products via high-resolution mass spectrometry (HRMS) and apply kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life. Compare results with literature using meta-analysis frameworks (e.g., PRISMA) to identify methodological variations (e.g., buffer composition, temperature) .

Q. What experimental designs minimize matrix effects when quantifying this compound in heterogeneous biological samples?

  • Methodological Answer : Implement (1) matrix-matched calibration using pooled blank matrices from diverse donors, (2) post-column infusion to map ion suppression zones, and (3) standard addition for complex matrices (e.g., bile, cerebrospinal fluid). Use variance analysis (ANOVA) to statistically isolate matrix-specific interferences .

Q. How can isotopic interference be mitigated when co-analyzing Fesoterodeine-d7 with structurally similar metabolites?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with a resolving power ≥30,000 to distinguish isotopic clusters. Optimize collision energy to fragment interfering ions selectively. Validate method specificity via parallel reaction monitoring (PRM) for diagnostic product ions unique to this compound .

Q. What statistical approaches are optimal for interpreting contradictory bioavailability data in cross-species pharmacokinetic studies?

  • Methodological Answer : Apply mixed-effects modeling to account for interspecies variability in metabolic clearance. Use Bayesian hierarchical models to integrate historical data, reducing uncertainty in parameter estimates. Validate hypotheses via bootstrap resampling (≥1000 iterations) to assess confidence intervals for AUC and Cmax ratios .

Methodological Frameworks and Best Practices

  • Research Question Design : Align questions with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study comparing this compound’s stability in hepatic vs. renal impairment models addresses a gap in personalized medicine applications .
  • Data Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw LC-MS/MS datasets in public repositories (e.g., MetaboLights) with detailed metadata on instrumentation and sample preparation .
  • Conflict Resolution : Use PICOS framework (Population, Intervention, Comparison, Outcomes, Study design) to systematically evaluate literature discrepancies, such as variable recovery rates in different extraction protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.